molecular formula C18H17N3O6S B2795168 3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886928-89-8

3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2795168
CAS RN: 886928-89-8
M. Wt: 403.41
InChI Key: BVGDHVIABKWQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and have anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Amines (10 mmol) are dissolved in 5 mL of THF, and triethylamine (1.4 mL, 10 mmol) is added dropwise. Into this reaction, a mixture is slowly added (2.34 g, 11 mmol) of 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in 5 mL of THF at room temperature .


Molecular Structure Analysis

The molecular formula of “3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is C18H17N3O6S. The average mass is 403.41 Da.


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activities : Certain derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have shown good antibacterial activity against pathogens like Staphylococcus aureus. These compounds' intermolecular hydrogen bonds and Hirshfeld surface analyses indicate significant structural features contributing to their biological activities (Karanth et al., 2019).
  • Antioxidant Activities : Some 1,3,4-oxadiazole derivatives have demonstrated potent antioxidant activity, protecting against DNA damage induced by reactive oxygen species. This highlights their potential in addressing oxidative stress-related disorders (Bondock et al., 2016).

Anticancer Evaluation

  • Anticancer Properties : N-substituted benzamides with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Several compounds exhibited significant anticancer activities, surpassing the reference drug etoposide in some cases, underscoring their potential as cancer therapeutics (Ravinaik et al., 2021).

Anti-Inflammatory and Nematocidal Activities

  • Anti-Inflammatory and Anti-Cancer Agents : Novel benzamide/benzene sulfonamides with 1,3,4-oxadiazol moieties have been synthesized and evaluated for their anti-inflammatory and anticancer properties, offering a promising approach for new therapeutic agents (Gangapuram & Redda, 2009).
  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown effective nematocidal activities against pests like Bursaphelenchus xylophilus, suggesting their use in agricultural pest management (Liu et al., 2022).

Synthesis and Structural Analysis

  • Crystal Structure and Synthesis : The synthesis and crystal structure analysis of oxadiazole derivatives provide insights into their molecular interactions and stability, contributing to the understanding of their biological activities and potential for drug development (Sharma et al., 2016).

Applications in Material Science

  • Polymer and Material Science : Some studies have focused on the incorporation of oxadiazole units into polymers for applications in material science, including the development of films with potential electronic or photonic applications, demonstrating the versatility of these compounds beyond biological activities (Sava et al., 2003).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-14-8-7-11(10-15(14)26-2)16(22)19-18-21-20-17(27-18)12-5-4-6-13(9-12)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGDHVIABKWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.